TC-Dapk 6
Overview
Description
TC-Dapk 6 is a potent and selective inhibitor of Death-associated Protein Kinase 1 (DAPK1) . It is an ATP-competitive inhibitor with IC50 values of 69 and 225 nM for DAPK1 and DAPK3 respectively .
Molecular Structure Analysis
The molecular formula of TC-Dapk 6 is C17H12N2O2 . Its molecular weight is 276.29 .Chemical Reactions Analysis
TC-Dapk 6 is an ATP-competitive inhibitor . It displays selectivity for DAPK1 over a range of 48 other kinases .Physical And Chemical Properties Analysis
TC-Dapk 6 is soluble to 50 mM in DMSO .Scientific Research Applications
Tumor Suppression and Apoptosis Induction
TC-Dapk 6, associated with Death-associated protein kinase (DAPK), plays a crucial role in tumor suppression and apoptosis induction. The tumor suppressor function of DAPK has been observed in various studies, where it acts as an apoptosis inducer. For instance, DAPK was found to be activated after TCR stimulation and negatively regulated T cell activation, significantly affecting T cell proliferation and IL-2 production. This illustrates DAPK's role in modulating immune responses and potentially suppressing tumor growth (Chuang et al., 2008).
Cardiovascular Health
Research indicates that DAPK1, linked to TC-Dapk 6, plays a role in protecting against myocardial injury. In a study using a rat model of acute myocardial infarction (AMI), DAPK1 expression was significantly higher in AMI rats compared to controls. The use of TC-Dapk 6 reduced inflammation and oxidative stress in myocardial tissue, suggesting a therapeutic potential of DAPK1 inhibitors in cardiovascular diseases (Zhang et al., 2022).
Lung Health and Injury
DAPK1 is also implicated in lung health, particularly in the context of acute lung injury (ALI). A study showed that DAPK1 expression was involved in LPS-induced mice acute lung injury by modulating NF-κB p65 and the production of inflammatory mediators. This suggests that DAPK1 might be a potential target for the treatment of ALI and related conditions (Liu et al., 2017).
Ribosomal Protein Phosphorylation and Translation Regulation
DAPK has been identified as phosphorylating mammalian ribosomal protein S6, indicating a role in regulating protein synthesis. This activity of DAPK suggests its involvement in cellular processes like neurodegenerative disorders, where regulation of protein synthesis is crucial (Schumacher et al., 2006).
Inflammatory Responses and Cancer
DAPK plays a role in attenuating various inflammatory responses, which is significant considering the link between inflammation and cancer progression. For instance, DAPK knockout mice showed heightened IL-6 and chemokine secretion in response to LPS, indicating that DAPK suppresses lung inflammation and may contribute to tumor-suppressor functions in epithelial carcinogenesis (Nakav et al., 2012).
Interaction with T-Complex Proteins
The interaction between DAPK and T-complex proteins, particularly in the context of spermatogenesis, has been a subject of research. TCP10L, a human transcriptional factor, is expressed specifically in liver and testis and interacts with DAPK-3, which may have crucial roles in spermatogenesis and liver diseases (Yu et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGMISOSPOPSHN-QCTDOKRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420639 | |
Record name | TC-DAPK 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TC-Dapk 6 | |
CAS RN |
315694-89-4 | |
Record name | TC-DAPK 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.